2-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” is a chemical compound with potential applications in various fields of research and industry. It is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Molecular Structure Analysis
The molecular formula of “this compound” is C24H24N2O3S. Detailed structural information such as NMR data can be found in the literature .Scientific Research Applications
Imaging Applications
Fluorine-18-labeled benzamide analogues, with structural similarity to "2-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide", have been synthesized for positron emission tomography (PET) imaging of sigma-2 receptor status in solid tumors. These compounds demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, making them potential candidates for cancer imaging (Tu et al., 2007).
Synthetic Chemistry
The synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thiono counterparts represents a significant contribution to the field of heterocyclic chemistry. These compounds were synthesized in one step, offering a straightforward method for creating complex structures with potential biological applications (Chau et al., 1982).
Corrosion Inhibition
Tetrazole derivatives, including those related to "this compound", have been synthesized and shown to exhibit inhibitory activity against corrosion of mild steel in acidic media. This research highlights the potential industrial applications of these compounds in protecting metals from corrosion (Aouine et al., 2011).
Anticancer Research
The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents, including the investigation of tetrahydroisoquinoline derivatives, underscores the potential therapeutic applications of these compounds. The focus on modifications of the phenyl ring to enhance anticancer activity demonstrates the ongoing search for more effective treatments (Redda et al., 2010).
Antibacterial Study
The synthesis and characterization of "2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide" and its antibacterial activity highlight the potential of benzamide derivatives in combating bacterial infections. The study provides insights into the structural features contributing to antibacterial efficacy (Adam et al., 2016).
Mechanism of Action
Target of Action
The primary targets of the compound “2-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” are currently unknown. This compound is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces . The specific interactions of “this compound” with its targets would depend on the chemical structure of the targets and the environment in which the interactions occur.
Biochemical Pathways
Thiq derivatives are known to affect a variety of biochemical pathways, often by interacting with key enzymes or receptors . The specific pathways affected by “this compound” would depend on its targets and the biological context in which it is used.
Result of Action
Given that thiq derivatives are known to exert diverse biological activities , it is plausible that “this compound” could have a range of effects at the molecular and cellular levels, depending on its targets and the biological context.
Properties
IUPAC Name |
2-methyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-17-7-11-22(12-8-17)30(28,29)26-14-13-19-9-10-21(15-20(19)16-26)25-24(27)23-6-4-3-5-18(23)2/h3-12,15H,13-14,16H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUCPNGTCJRGGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.